molecular formula C17H19F3N4O3 B6504506 N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396861-07-6

N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B6504506
CAS No.: 1396861-07-6
M. Wt: 384.35 g/mol
InChI Key: YALXMAQIDIWTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • 1,3,4-Oxadiazole ring: A heterocyclic moiety with a trifluoromethyl (-CF₃) substituent at position 3. The electron-withdrawing -CF₃ group increases metabolic stability and influences electronic properties .
  • N-(2-ethoxyphenyl) carboxamide: The 2-ethoxyphenyl group contributes to lipophilicity and may modulate solubility and membrane permeability.

This compound’s design leverages the pharmacophoric features of 1,3,4-oxadiazoles, which are widely explored in medicinal chemistry for their antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-2-26-13-8-4-3-7-12(13)21-16(25)24-9-5-6-11(10-24)14-22-23-15(27-14)17(18,19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALXMAQIDIWTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Molecular Weight Key Substituents Notable Features
Target Compound 408.30 (est.) - 2-ethoxyphenyl carboxamide
- 5-CF₃-1,3,4-oxadiazole
Enhanced solubility (ethoxy group) and metabolic stability (CF₃)
BK13666 (3-[5-(CF₃)-oxadiazol-2-yl]-N-[3-(CF₃)phenyl]piperidine-1-carboxamide) 408.30 - 3-(trifluoromethyl)phenyl carboxamide
- 5-CF₃-1,3,4-oxadiazole
Higher lipophilicity due to dual CF₃ groups; potential for increased target affinity
Compound (N-pyridazinyl derivative) 532.44 - Pyridazinyl carboxamide
- Pyridinyloxybenzylidene
Extended conjugation (benzylidene) may improve π-π stacking; antiviral potential
Zelicapavirum (INN: WHO 2023) 631.49 - Morpholinyl-trifluoromethylpyridinyl-oxadiazole
- Benzodiazepinone core
Antiviral activity; complex scaffold for protease/kinase inhibition

Substituent Effects on Physicochemical Properties

  • Ethoxyphenyl vs. Trifluoromethylphenyl (BK13666) :
    The ethoxy group (-OCH₂CH₃) in the target compound improves aqueous solubility compared to the lipophilic 3-(trifluoromethyl)phenyl group in BK13664. However, BK13666’s dual CF₃ groups may enhance binding to hydrophobic enzyme pockets .
  • Oxadiazole Substituents :
    The 5-CF₃ substitution on 1,3,4-oxadiazole is conserved in both the target compound and BK13666, suggesting shared resistance to oxidative metabolism. In contrast, Zelicapavirum’s oxadiazole is linked to a pyridinyl-morpholine group, likely enhancing target specificity (e.g., viral proteases) .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability :
    The trifluoromethyl group on the oxadiazole ring in the target compound and BK13666 reduces cytochrome P450-mediated degradation, a feature shared with Zelicapavirum .
  • Bioavailability : The ethoxy group in the target compound may improve oral absorption compared to BK13666’s highly lipophilic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.